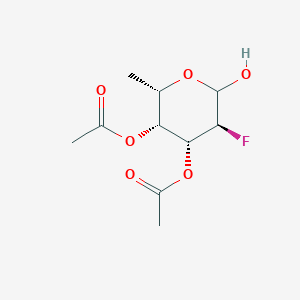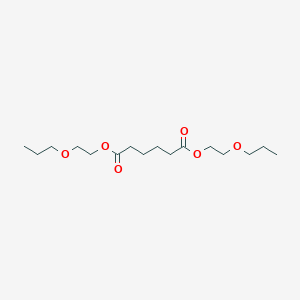![molecular formula C9H11BrN2O B8180204 3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-](/img/structure/B8180204.png)
3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-: is a chemical compound with the molecular formula C9H11BrN2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a brominated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]- typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a brominated pyridine derivative reacts with the azetidine ring.
Final Coupling: The final step involves coupling the azetidine and pyridine moieties under suitable reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the brominated pyridine moiety to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Reduced forms of the pyridine moiety.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-Azetidinol, 1-[(2-chloro-4-pyridinyl)methyl]-
- 3-Azetidinol, 1-[(2-fluoro-4-pyridinyl)methyl]-
- 3-Azetidinol, 1-[(2-iodo-4-pyridinyl)methyl]-
Comparison:
- Uniqueness: The brominated derivative is unique due to the specific properties imparted by the bromine atom, such as increased reactivity in substitution reactions and potential biological activity.
- Reactivity: Bromine is more reactive than chlorine and fluorine, making the brominated compound more versatile in synthetic applications.
- Biological Activity: The presence of bromine may enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects.
Properties
IUPAC Name |
1-[(2-bromopyridin-4-yl)methyl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-9-3-7(1-2-11-9)4-12-5-8(13)6-12/h1-3,8,13H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBKWLBINNJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=NC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol](/img/structure/B8180143.png)




![(2S)-2-amino-6-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]hexanoic acid](/img/structure/B8180186.png)
![1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61](/img/structure/B8180210.png)





